2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole
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Overview
Description
The compound “2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a 4-chlorophenyl group, a 4-methoxyphenoxy group, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl rings, ether linkages, and chlorine atom would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions. The ether linkage might be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ether and chloro groups could impact its solubility in various solvents .Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The chlorophenyl group may influence the compound’s metabolism and excretion .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of similar compounds has been shown to be affected by acidic, alkaline, and aqueous conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-12-17(11-22-16-9-7-15(21-2)8-10-16)23-18(20-12)13-3-5-14(19)6-4-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIJBZMHEPOCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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